

Application Notes and Protocols for CCF642 Administration in Mice

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Compound of Interest

Compound Name: CCF642

Cat. No.: B1668732

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These application notes provide detailed protocols for the dosage and administration of the protein disulfide isomerase (PDI) inhibitor, **CCF642**, in a murine model of multiple myeloma. The included information is intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: In Vivo Dosage and Administration of **CCF642**

Parameter	Details	Reference
Drug	CCF642	[1] [2]
Animal Model	5TGM1-luc syngeneic multiple myeloma mouse model	[1] [2]
Mouse Strain	C57BL/KaLwRij	[1] [2]
Age of Mice	6 to 8 weeks	[2]
Dosage	10 mg/kg	[1] [2]
Administration Route	Intraperitoneal (i.p.) injection	[1] [2]
Frequency	Three times a week	[1] [2]
Duration	For 24 days	[1]
Vehicle	Albumin formulation	[2]

Table 2: Summary of In Vivo Efficacy of **CCF642**

Outcome Measure	Result	Reference
Survival	Significantly prolonged the lifespan of 5TGM1-luc-bearing mice, comparable to the effect of bortezomib.	[2]
Tumor Growth	Significantly suppressed the growth of 5TGM1-luc tumors as determined by in vivo imaging.	[1] [2]
Tolerability	Treatments were well-tolerated, with no significant impact on the weight of the mice.	[2]

Experimental Protocols

5TGM1-luc Multiple Myeloma Mouse Model

This protocol describes the establishment of an aggressive, syngeneic mouse model of multiple myeloma.

Materials:

- 5TGM1-luc multiple myeloma cells
- C57BL/KaLwRij mice (female, 6-8 weeks old)
- Sterile phosphate-buffered saline (PBS)
- Hemocytometer or automated cell counter
- 27-30 gauge needles and 1 mL syringes

Procedure:

- Culture 5TGM1-luc cells to the logarithmic growth phase.
- Harvest the cells and wash them twice with sterile PBS.
- Resuspend the cells in sterile PBS at a concentration of 2×10^6 cells per 100 μL .
- Gently restrain the mouse and warm the tail to dilate the lateral tail veins.
- Inject 100 μL of the cell suspension (2×10^6 cells) into the lateral tail vein.
- Monitor the mice for signs of tumor development, which can be tracked by in vivo bioluminescent imaging. Drug treatments are typically initiated the day after cell injection.^[2]

Preparation of CCF642 Formulation

Due to its limited aqueous solubility, **CCF642** requires a specific formulation for in vivo administration.^[2] While the precise, proprietary formulation details for the albumin-based vehicle are not fully disclosed in the available literature, a general protocol based on common laboratory practices for similar compounds is provided below. Researchers should optimize this formulation for their specific experimental needs.

Materials:

- **CCF642** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Bovine Serum Albumin (BSA) or Mouse Serum Albumin (MSA), sterile
- Sterile PBS, pH 7.4

Procedure:

- Prepare a stock solution of **CCF642** in DMSO. For example, a 10 mg/mL stock solution.
- Prepare a sterile albumin solution in PBS. A common concentration for such formulations is 5% w/v.
- To prepare the final injection solution, the DMSO stock of **CCF642** is dissolved into the albumin solution.^[2] It is crucial to ensure the final concentration of DMSO is kept to a minimum, ideally below 5-10%, to avoid toxicity in the animals.
- For a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg of **CCF642**) with an injection volume of 200 μ L, the final concentration of **CCF642** in the injection solution would be 1 mg/mL.
- Vortex the solution thoroughly to ensure complete mixing. The final formulation should be a clear solution or a stable suspension.

Intraperitoneal (i.p.) Administration of CCF642

Materials:

- Prepared **CCF642** formulation
- Sterile 1 mL syringes with 25-27 gauge needles
- 70% ethanol for disinfection

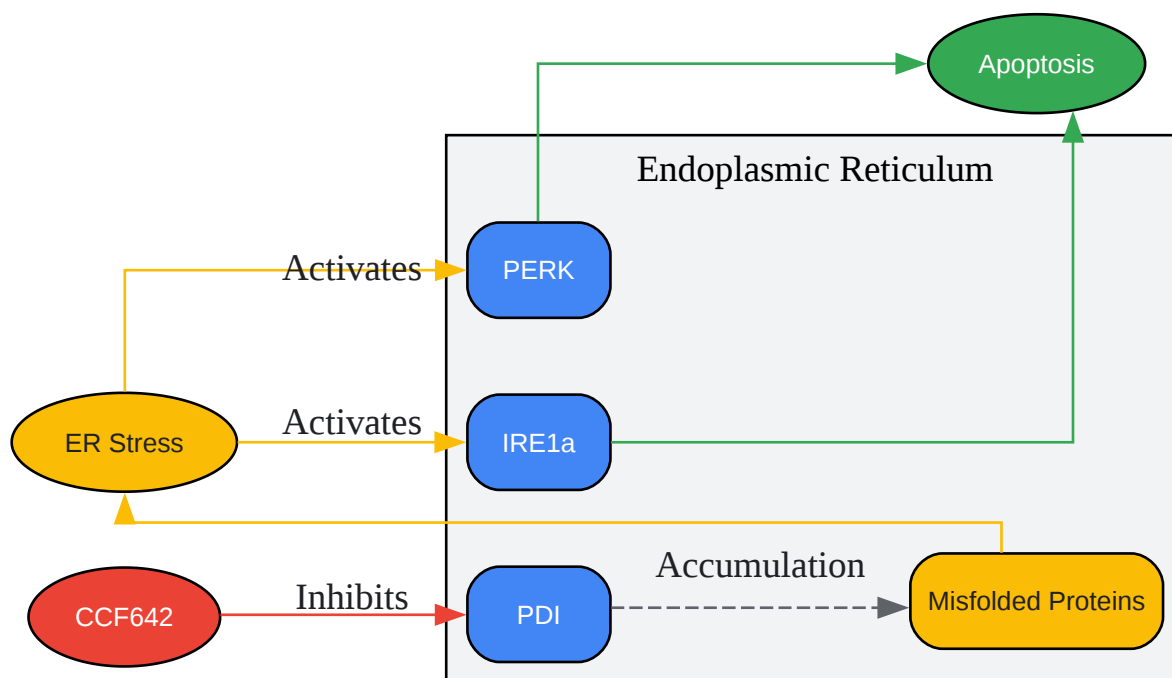
Procedure:

- Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
- Tilt the mouse slightly downwards on one side.
- Wipe the injection site in the lower abdominal quadrant with 70% ethanol.
- Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.
- Slowly inject the **CCF642** formulation.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions post-injection.

Signaling Pathway and Experimental Workflow

CCF642 Mechanism of Action: Induction of ER Stress

CCF642 functions as a potent inhibitor of protein disulfide isomerases (PDI).^[1] Inhibition of PDI disrupts proper protein folding in the endoplasmic reticulum (ER), leading to an accumulation of misfolded proteins and inducing ER stress.^{[1][3]} This, in turn, activates the Unfolded Protein Response (UPR), a cellular stress response. Specifically, **CCF642** has been shown to cause the dimerization of PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase) and oligomerization of IRE1 α (Inositol-requiring enzyme 1 alpha), two key sensors of ER stress.^[1] The sustained activation of these pathways ultimately leads to apoptosis (programmed cell death) in multiple myeloma cells.^[3]

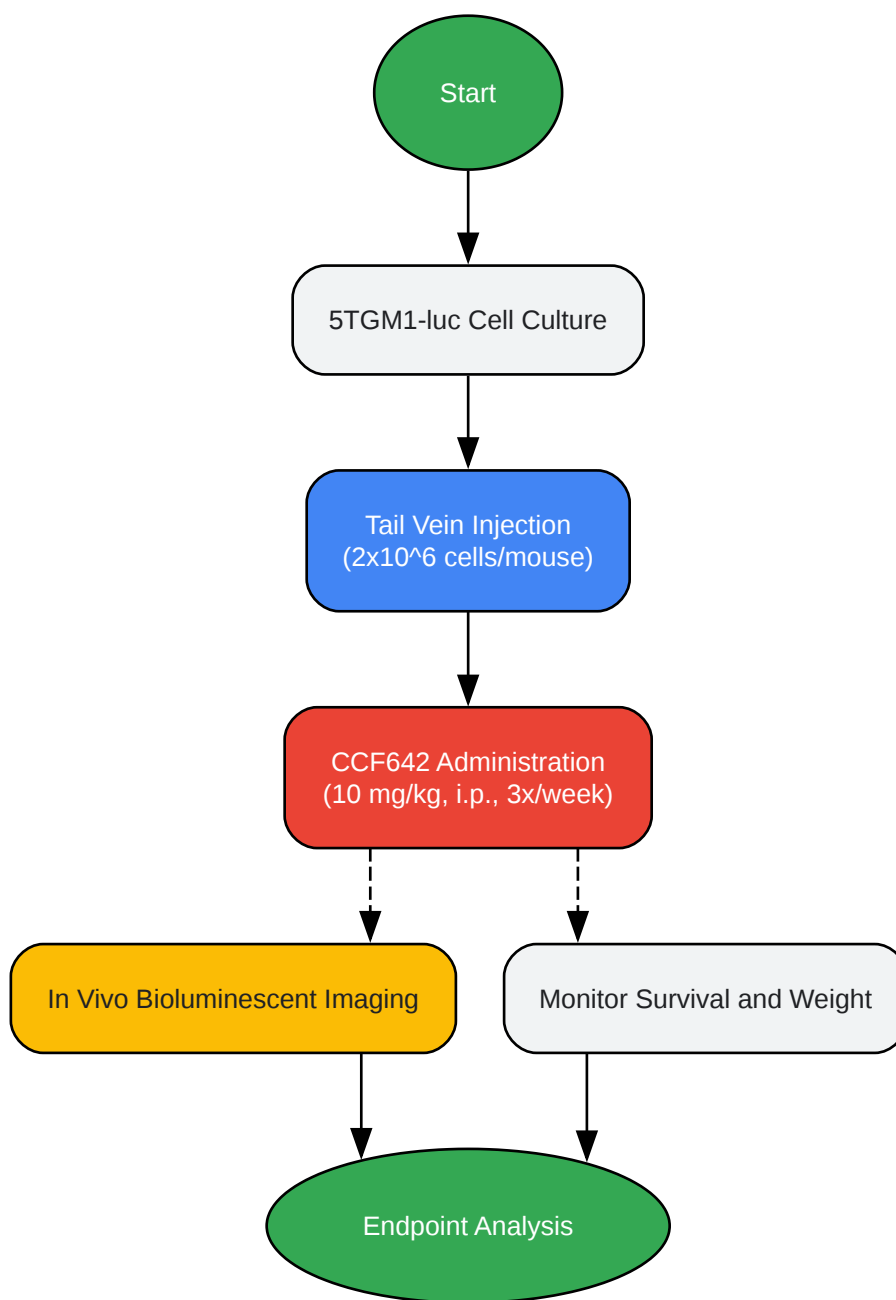


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Caption: **CCF642** inhibits PDI, leading to ER stress and apoptosis.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the typical workflow for assessing the in vivo efficacy of **CCF642** in the 5TGM1-luc mouse model.



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Caption: Workflow for **CCF642** in vivo efficacy testing.

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